molecular formula C22H21NO B11173216 N-ethyl-N-(2-methylphenyl)biphenyl-4-carboxamide

N-ethyl-N-(2-methylphenyl)biphenyl-4-carboxamide

Cat. No.: B11173216
M. Wt: 315.4 g/mol
InChI Key: MOMYVWKZYUPBMA-UHFFFAOYSA-N
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Description

N-ETHYL-N-(2-METHYLPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is an organic compound with a complex structure that includes an ethyl group, a methylphenyl group, and a biphenyl carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-N-(2-METHYLPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can be achieved through several methods. One common approach involves the reaction of N-ethyl-o-toluidine with crotonyl chloride, followed by treatment with an aqueous alkaline solution in the presence of a phase transfer catalyst at 40-80°C . This method ensures high purity of the final product by removing any hydrochloride adducts.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure consistency and purity. The use of phase transfer catalysts and specific temperature ranges are crucial to achieving high yields and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-N-(2-METHYLPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-ETHYL-N-(2-METHYLPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-ETHYL-N-(2-METHYLPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ETHYL-N-(2-METHYLPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its biphenyl carboxamide moiety, in particular, distinguishes it from other similar compounds and contributes to its unique reactivity and biological activity.

Properties

Molecular Formula

C22H21NO

Molecular Weight

315.4 g/mol

IUPAC Name

N-ethyl-N-(2-methylphenyl)-4-phenylbenzamide

InChI

InChI=1S/C22H21NO/c1-3-23(21-12-8-7-9-17(21)2)22(24)20-15-13-19(14-16-20)18-10-5-4-6-11-18/h4-16H,3H2,1-2H3

InChI Key

MOMYVWKZYUPBMA-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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